molecular formula C25H22N4O3S2 B2883146 N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954697-22-4

N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2883146
CAS RN: 954697-22-4
M. Wt: 490.6
InChI Key: ZFIKXEFGKHEJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H22N4O3S2 and its molecular weight is 490.6. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Research on pyridazine and thiazole derivatives, which are chemically related to the compound , has shown a variety of pharmacological applications. These compounds have been studied for their cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities . For example, compounds with similar structures have been reported to exhibit potent antinociceptive activity, suggesting potential applications in pain management. This indicates a broad spectrum of biological activities that could be leveraged for therapeutic purposes in various medical fields (Habernickel, 2002).

Insecticidal and Antimicrobial Applications

Some derivatives have been investigated for their insecticidal and antimicrobial properties. For instance, pyridine derivatives have shown significant toxicity against the cowpea aphid, indicating potential use as insecticidal agents. This suggests that compounds within this chemical family might offer valuable tools for pest control in agricultural settings (Bakhite et al., 2014).

Anticancer Applications

Thiazole derivatives have been synthesized and evaluated for their anticancer activities. The structural modifications and biological assays conducted on these compounds have highlighted their potential as anticancer agents. This aligns with the ongoing search for new molecules that can selectively target cancer cells with higher efficacy and lower toxicity (Evren et al., 2019).

Enzyme Inhibition for Therapeutic Applications

The synthesis and biological evaluation of various analogues have also focused on enzyme inhibition, which is crucial for developing treatments for diseases like Alzheimer's and certain types of cancer. For example, new 3,4,5-trisubstituted-1,2,4-triazole analogues have been synthesized and evaluated for their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase (Virk et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S2/c1-15-24(34-25(26-15)17-7-9-20(32-3)10-8-17)21-11-12-23(29-28-21)33-14-22(31)27-19-6-4-5-18(13-19)16(2)30/h4-13H,14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIKXEFGKHEJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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